2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone
Description
2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone is a fluorinated aromatic ketone with the molecular formula C₁₀H₉ClF₂O. Its structure features a chloro-difluoroacetyl group attached to a 2,3-dimethylphenyl ring.
Properties
IUPAC Name |
2-chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF2O/c1-6-4-3-5-8(7(6)2)9(14)10(11,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCXHMBIHADIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C(F)(F)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one of the existing groups with another group, such as replacing the chloro group with a different halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often require controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while substitution reactions may produce various halogenated derivatives .
Scientific Research Applications
2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2-Chloro-1-(2,3-dimethylphenyl)-2,2-difluoroethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, altering their activity and leading to various biological effects. The pathways involved can be complex and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
2-Chloro-1-(2,4-difluorophenyl)ethanone (CAS 51336-94-8)
- Similarity : 0.98 (highest among analogs)
- Structure : Differs in the absence of dimethyl groups and presence of two fluorine atoms at positions 2 and 4 on the phenyl ring.
- Reactivity : The electron-withdrawing fluorine atoms increase electrophilicity at the ketone carbon compared to the dimethyl-substituted target compound. This makes it more reactive toward nucleophilic substitution but less lipophilic .
1-(3,5-Dimethylphenyl)-2,2-difluoroethanone (CAS Not Provided)
- Structure : Lacks the chloro substituent but retains methyl groups on the phenyl ring.
- This analog may exhibit lower reactivity in acylations .
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone (CAS 1352222-12-8)
Halogenation Patterns and Reactivity
2-Chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone (CAS 2921836-14-6)
- Structure : Contains multiple halogens (Cl, F) on the phenyl ring.
- Reactivity : Increased electrophilicity due to cumulative electron-withdrawing effects. This compound is likely more reactive in cross-coupling reactions than the dimethyl-substituted target compound .
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS Not Provided)
- Structure : Replaces methyl groups with chlorine atoms and adds a third fluorine.
Heterocyclic Derivatives
2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone (CAS 1823183-01-2)
Tabulated Comparison of Key Analogs
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